molecular formula C13H16N2O3 B1341659 N-(2-ethoxyphenyl)-5-oxoprolinamide CAS No. 4108-13-8

N-(2-ethoxyphenyl)-5-oxoprolinamide

Cat. No. B1341659
CAS RN: 4108-13-8
M. Wt: 248.28 g/mol
InChI Key: AJNCMTXSDFIPBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product. The synthesis route can often be found in scientific literature .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards other chemical species .

Scientific Research Applications

Alcohol-Soluble n-Type Conjugated Polyelectrolyte for Polymer Solar Cells

Research by Hu et al. (2015) introduces a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) designed for use as an electron transport layer in polymer solar cells, highlighting its high conductivity and electron mobility due to the electron-deficient nature of its backbone and planar structure. This development demonstrates the compound's potential to improve power conversion efficiency in solar cell applications (Lin Hu et al., 2015).

Spin Trapping of Oxygen-Centered Radicals

Frejaville et al. (1995) synthesized 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), a new spin trap capable of trapping oxy radicals in biological systems. This study showcases the compound's utility in probing reactive oxygen species, an area crucial for understanding oxidative stress and its implications in various diseases (C. Frejaville et al., 1995).

Development of Synthetic Retinoid Analogs

Research into N-(4-Ethoxyphenyl)Retinamide explores its function as a synthetic retinoid analogue, potentially influencing cell differentiation and proliferation. Although not directly matching the queried compound, it underscores the broader interest in developing novel compounds with specific biological activities (2020).

Apoptosis Induction in Cancer Research

Studies on compounds like N-(4-hydroxyphenyl)retinamide investigate their role in inducing apoptosis in cancer cells, highlighting a critical area of research in cancer therapy and the search for new treatments (N. Oridate et al., 1997).

5-Oxoprolinuria and Metabolic Acidosis

Investigations into transient 5-oxoprolinuria and its association with high anion gap metabolic acidosis provide insights into metabolic disorders and their treatment. This research area emphasizes the importance of understanding biochemical pathways and their disruptions in disease states (J. Pitt & S. Hauser, 1998).

Safety And Hazards

This involves understanding the toxicological profile of the compound, including its acute and chronic effects, LD50, safety measures, and first aid measures .

properties

IUPAC Name

N-(2-ethoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-11-6-4-3-5-9(11)15-13(17)10-7-8-12(16)14-10/h3-6,10H,2,7-8H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNCMTXSDFIPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235287
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-5-oxoprolinamide

CAS RN

4108-13-8
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4108-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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